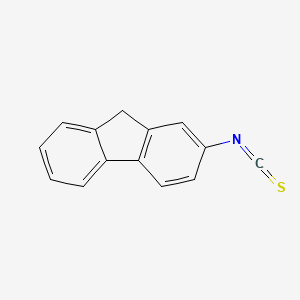

2-Isothiocyanatofluorene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Isothiocyanatofluorene is a biochemical used for proteomics research . It has a molecular formula of C14H9NS and a molecular weight of 223.29 .

Synthesis Analysis

Isothiocyanates (ITCs) are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable isothiocyanate synthesis has been reported, where isocyanides can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases .Chemical Reactions Analysis

While specific chemical reactions involving 2-Isothiocyanatofluorene are not mentioned in the search results, isothiocyanates in general are known to react with amines and other small molecules . More research would be needed to provide a detailed analysis of the chemical reactions of 2-Isothiocyanatofluorene.Aplicaciones Científicas De Investigación

Enhancement of Blue Light-Emitting Devices

One application of derivatives related to 2-Isothiocyanatofluorene is in the development of blue light-emitting devices. The introduction of certain structural units into polyfluorene backbones significantly improves the spectral stability and efficiency of blue-emitting polyfluorenes, which are crucial for the performance of optoelectronic devices. These advancements contribute to the creation of blue-emitting polymers with high efficiency and spectral stability, making them promising candidates for use in display and lighting technologies (Yuanyuan Li et al., 2009).

Single-Molecule Magnet Behavior

2-Isothiocyanatofluorene derivatives have been explored for their potential in enhancing single-molecule magnet (SMM) behavior. By incorporating specific ligands and structural modifications, researchers have developed mononuclear complexes that exhibit significant spin-orbit coupling, leading to the slow relaxation of magnetization characteristic of SMM behavior. This property is essential for the development of high-density magnetic storage materials and quantum computing applications (T. Jurca et al., 2011).

Synthesis and Supramolecular Assembly

Research has also focused on the synthesis and supramolecular assembly of derivatives, which plays a crucial role in the development of novel materials with tailored properties. These assemblies can lead to unique optical, electrochemical, and structural characteristics, essential for various applications in material science and nanotechnology (C. Lee et al., 2014).

Health and Disease: Cancer Prevention

Isothiocyanates, derived from 2-Isothiocyanatofluorene and similar compounds, have been extensively studied for their anticarcinogenic properties. These compounds are capable of modulating enzyme systems in the body, particularly those involved in the detoxification of carcinogens. By inducing phase 2 detoxification enzymes, isothiocyanates enhance the body's ability to neutralize potential carcinogens, contributing to cancer prevention strategies (P. Talalay & J. Fahey, 2001).

Direcciones Futuras

While specific future directions for 2-Isothiocyanatofluorene are not mentioned in the search results, fluorescence- and image-guided surgery are rapidly evolving fields that aim to bridge the gap between preoperative imaging and the intraoperative environment to improve surgical outcomes . Developments in novel molecular fluorophores, laser speckle contrast imaging, and augmented reality show promise in clinical adoption .

Propiedades

IUPAC Name |

2-isothiocyanato-9H-fluorene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NS/c16-9-15-12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)14/h1-6,8H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBQVOKVPNPBNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)N=C=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isothiocyanatofluorene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-(2-Methoxyethyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2931572.png)

![Methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3,4-dihydro-1H-naphthalene-2-carboxylate](/img/structure/B2931579.png)

![N-(3-chloro-4-fluorobenzyl)-4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzamide](/img/structure/B2931580.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2931589.png)